![molecular formula C7H10O3 B15052623 (1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B15052623.png)
(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,5R,6S)-6-hydroxy-8-oxabicyclo[321]octan-3-one is a bicyclic compound with a unique structure that includes a hydroxyl group and an oxabicyclo ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one typically involves complex reactions and methodologies. One common approach is the Mannich reaction, which involves the reaction of ketones, aldehydes, and ammonium acetate in polar aprotic solvents. This method allows for the formation of the desired heterocyclic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
Types of Reactions
(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxabicyclo ring can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxabicyclo ring may produce a more saturated bicyclic compound.
科学的研究の応用
(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and the oxabicyclo ring system play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential as a therapeutic agent.
類似化合物との比較
Similar Compounds
(1R,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one: This compound has a similar bicyclic structure but includes a methyl and azabicyclo group.
(1R,2R,5R,E)-7-Ethylidene-1,2,8,8-tetramethylbicyclo[3.2.1]octane: Another bicyclic compound with different substituents.
Uniqueness
(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one is unique due to its specific combination of a hydroxyl group and an oxabicyclo ring system. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C7H10O3 |
|---|---|
分子量 |
142.15 g/mol |
IUPAC名 |
(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C7H10O3/c8-4-1-5-3-6(9)7(2-4)10-5/h5-7,9H,1-3H2/t5-,6-,7+/m0/s1 |
InChIキー |
WSKMNNWQJZLMSJ-LYFYHCNISA-N |
異性体SMILES |
C1[C@@H]2CC(=O)C[C@H]([C@H]1O)O2 |
正規SMILES |
C1C2CC(=O)CC(C1O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


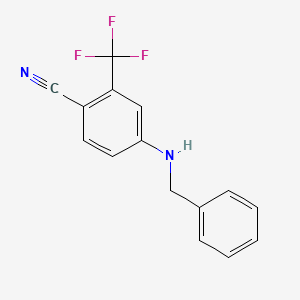
![(5E)-2-Mercapto-5-[(6-methylpyridin-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15052551.png)
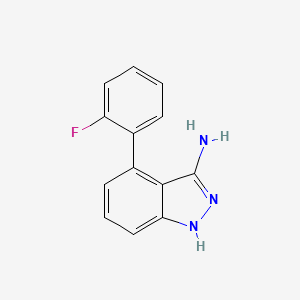
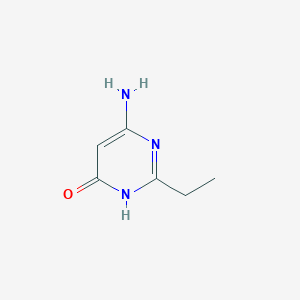
![2-Ethoxybenzo[d]thiazol-6-ol](/img/structure/B15052573.png)
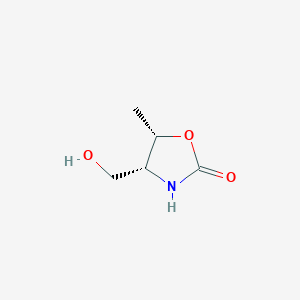
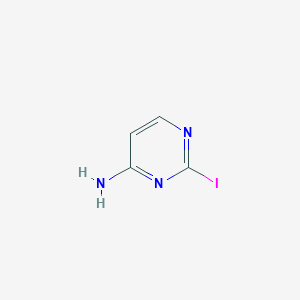
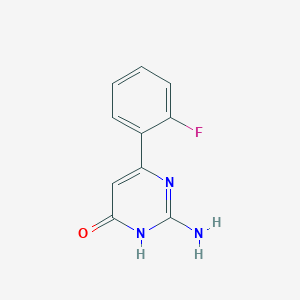
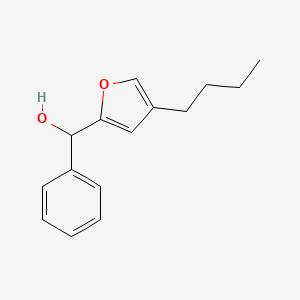
![methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B15052611.png)
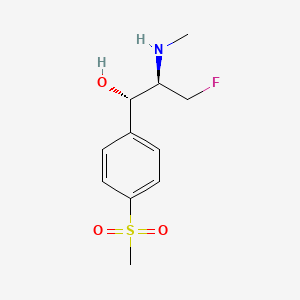
![tert-butyl N-[4-(azetidin-3-yl)butyl]carbamate](/img/structure/B15052619.png)
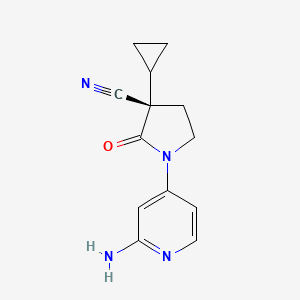
![Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B15052629.png)
